2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
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Overview
Description
2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide is an organic compound characterized by its unique structure, which includes a cyclopentylthio group, a methoxy-substituted thiophene ring, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the synthesis of an intermediate compound, such as 2-methoxy-2-(5-methylthiophen-2-yl)ethanamine. This can be achieved through the reaction of 5-methylthiophene-2-carbaldehyde with methoxyethylamine under reductive amination conditions.
Thioether Formation: The intermediate is then reacted with cyclopentylthiol in the presence of a suitable base, such as sodium hydride, to form the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is acylated using acetic anhydride or acetyl chloride to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopentylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution at the methoxy group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of significant interest. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structure may impart desirable properties to products, such as enhanced stability or bioactivity.
Mechanism of Action
The mechanism by which 2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentylthio)-N-(2-methoxyethyl)acetamide: Lacks the thiophene ring, which may result in different biological activities.
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide: Lacks the cyclopentylthio group, potentially altering its chemical reactivity and biological properties.
2-(cyclopentylthio)-N-(2-hydroxy-2-(5-methylthiophen-2-yl)ethyl)acetamide: The hydroxy group can introduce different reactivity and solubility characteristics.
Uniqueness
The presence of both the cyclopentylthio group and the methoxy-substituted thiophene ring in 2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S2/c1-11-7-8-14(20-11)13(18-2)9-16-15(17)10-19-12-5-3-4-6-12/h7-8,12-13H,3-6,9-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECFBKYOBDGZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CSC2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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